

# **Application Notes and Protocols: CREKA Peptide Functionalization of Liposomes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | CREKA peptide |           |  |  |  |
| Cat. No.:            | B15551449     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **CREKA peptide**, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2] [3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide detailed protocols for the preparation, characterization, and evaluation of CREKA-functionalized liposomes.

## **Mechanism of Action**

CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including fibrinogen, which is converted to fibrin.[5] The **CREKA peptide** on the surface of the liposomes recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around tumor blood vessels.[6][7] This interaction increases the local concentration of the encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]



# **Key Applications**

- Targeted Cancer Therapy: CREKA-liposomes have been shown to effectively deliver chemotherapeutics like doxorubicin to treat metastatic breast cancer, leading to significant reductions in tumor volume and lung metastasis.[2][6]
- Tumor Imaging: By encapsulating imaging agents, CREKA-functionalized nanoparticles can be used for molecular MRI to improve the detection of micrometastases.
- Anti-thrombotic Therapy: The affinity of CREKA for fibrin makes it a suitable candidate for targeting therapeutic agents to blood clots.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from studies on CREKA-functionalized liposomes and nanoparticles.

Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes

| Formulation           | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV)                             | Encapsulati<br>on<br>Efficiency<br>(%) | Drug<br>Release<br>Profile                      | Reference |
|-----------------------|-----------------------|-------------------------------------------------------|----------------------------------------|-------------------------------------------------|-----------|
| CREKA-Lipo-<br>Dox    | ~160                  | Not specified                                         | Not specified                          | Sustained release, no significant burst release | [2]       |
| SREKA-<br>Liposomes   | Not specified         | Positive and higher magnitude than non-functionalized | Not specified                          | Not specified                                   | [6][9]    |
| Uncoated<br>Liposomes | 167 - 198             | Not specified                                         | 21 - 26<br>(Dexamethas<br>one)         | 37 - 40%<br>release after<br>24h                | [10]      |



Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles

| Formulation                          | Cell Line <i>l</i><br>Model             | Key Finding                                                 | Quantitative<br>Result                                                  | Reference |
|--------------------------------------|-----------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| CREKA-Lipo-<br>Dox                   | 4T1 breast<br>cancer cells              | Increased<br>cellular uptake                                | Nearly 4-fold increase compared to non-targeted liposomes               | [2]       |
| CREKA-Lipo-<br>Dox                   | Mouse model of metastatic breast cancer | Reduced tumor<br>volume                                     | Average tumor volume decreased to 60 mm³ (vs. 150 mm³ for non-targeted) | [2]       |
| CREKA<br>conjugated PEG<br>particles | HeLa cells                              | Increased<br>cellular uptake                                | Significantly higher fluorescence intensity                             | [5][11]   |
| CREKA<br>conjugated PEG<br>particles | Not specified                           | Increased fibrin binding ability                            | Up to 94% increase                                                      | [5][11]   |
| CREKA-MSCs                           | Myocardial injury<br>model              | Increased<br>binding to injured<br>myocardium               | 2.6-fold higher<br>binding under<br>static conditions                   | [2]       |
| IR783-labeled<br>CMWNTs-PEG          | Tumor-bearing<br>mice                   | Increased tumor<br>accumulation<br>with NIR<br>illumination | ~6.4-fold higher<br>than control                                        | [12]      |

# **Experimental Protocols**

# **Protocol 1: Synthesis of CREKA-Functionalized Lipids**



This protocol describes the conjugation of the **CREKA peptide** to a maleimide-functionalized lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.[2]

#### Materials:

- DSPE-PEG(2000)-Maleimide
- CREKA peptide (Cys-Arg-Glu-Lys-Ala)
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA)
- Argon or Nitrogen gas
- Dialysis membrane (MWCO 1 kDa)
- Lyophilizer

#### Procedure:

- Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of CREKA peptide in anhydrous DMF in a round-bottom flask.
- Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.
- Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-48 hours in the dark.
- Monitor the reaction progress using techniques like TLC or LC-MS.
- After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted peptide and solvent. Change the water every 6-8 hours.
- Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.
- Store the conjugate at -20°C.



# Protocol 2: Preparation of CREKA-Functionalized Liposomes

This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug (e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[6][13]

#### Materials:

- Phospholipids (e.g., DSPC, Cholesterol)
- DSPE-PEG(2000)
- DSPE-PEG-CREKA (from Protocol 1)
- Drug to be encapsulated (e.g., Doxorubicin HCl)
- Chloroform and/or Methanol
- Hydration buffer (e.g., PBS, HEPES-buffered saline)
- Ammonium sulfate solution (for active loading)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  - Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application (e.g., 86:10:2:2 for DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[8]
  - Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
  - Dry the film further under high vacuum for at least 2 hours to remove residual solvent.



#### • Hydration and Liposome Formation:

- Hydrate the lipid film with the chosen aqueous solution. For passive loading, this would be the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate solution.
- Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
   This may require gentle heating.

#### Extrusion:

- To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
- Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes
   with a specific pore size (e.g., 100 nm) using a heated extruder.
- Drug Loading (Active Loading):
  - If using the ammonium sulfate gradient method, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a drug-containing solution.
  - Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g., 60°C) for a specified time to allow the drug to enter the liposomes and precipitate.

#### Purification:

Remove unencapsulated drug by size exclusion chromatography or dialysis.

#### Sterilization:

Sterilize the final liposome suspension by filtering through a 0.22 μm syringe filter.

## **Protocol 3: Characterization of CREKA-Liposomes**

1. Size and Zeta Potential:



- Determine the mean particle size, polydispersity index (PDI), and zeta potential using
  Dynamic Light Scattering (DLS).[14] Dilute the liposome suspension in an appropriate buffer
  before measurement.
- 2. Encapsulation Efficiency:
- Separate the encapsulated drug from the free drug using methods like mini-spin columns or dialysis.
- Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
- Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.
- 3. In Vitro Drug Release:
- Place a known concentration of the drug-loaded liposomes in a dialysis bag.
- Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.
- At predetermined time points, withdraw samples from the release medium and replace with fresh medium.
- Quantify the drug concentration in the collected samples to determine the cumulative release profile.

## **Protocol 4: In Vitro Cell Uptake Assay**

This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell line.

#### Materials:

Cancer cell line (e.g., 4T1, HeLa)



- Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)
- Cell culture medium and supplements
- Confocal microscope or flow cytometer

#### Procedure:

- Seed the cancer cells in appropriate culture plates or chamber slides and allow them to adhere overnight.
- Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes at 37°C for a specified period (e.g., 1-4 hours).
- Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
- Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).
- Visualize the cellular uptake of the liposomes using confocal microscopy.
- For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

## **Visualizations**



Click to download full resolution via product page



Caption: Workflow for the synthesis of the CREKA-lipid conjugate.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Recent advances of CREKA peptide-based nanoplatforms in biomedical applications -PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SREKA-targeted liposomes for highly metastatic breast cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting cancer cells via tumor-homing peptide CREKA functional PEG nanoparticles -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrin-targeting peptide CREKA-conjugated multi-walled carbon nanotubes for selfamplified photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Utility of Peptide Ligand-Functionalized Liposomes for Subcutaneous Drug Delivery for Arthritis Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CREKA Peptide Functionalization of Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551449#creka-peptide-functionalization-of-liposomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com